BenchChemオンラインストアへようこそ!

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Drug Metabolism Pharmacokinetics Metabolite Reference Standard

This chiral (R)-oxazolidinone–morpholinone hybrid is the penultimate rivaroxaban intermediate that also serves as a confirmed human metabolite and Pharmacopoeial Impurity 29 reference standard. Its (R)-hydroxymethyl terminus enables direct activation (mesylate/tosylate) for final coupling, while its dual synthetic–analytical identity eliminates in-house metabolite synthesis, accelerating LC–MS/MS method validation, ICH Q3A/Q3B compliance, and CMC documentation. Procure a single, well-characterized batch to support both large-scale synthesis and regulatory bioequivalence studies.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 1117893-60-3
Cat. No. B3213398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
CAS1117893-60-3
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CO
InChIInChI=1S/C14H16N2O5/c17-8-12-7-16(14(19)21-12)11-3-1-10(2-4-11)15-5-6-20-9-13(15)18/h1-4,12,17H,5-9H2/t12-/m1/s1
InChIKeyIJAUNHREBQZLMU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (CAS 1117893-60-3): A Specialized Rivaroxaban Intermediate and Metabolite for Precision Pharmaceutical Research


4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (CAS 1117893-60-3) is a chiral oxazolidinone–morpholinone hybrid that functions as a penultimate intermediate in the industrial synthesis of the Factor Xa inhibitor rivaroxaban (Xarelto) [1]. Beyond its role in the manufacturing supply chain, this compound is catalogued as a genuine human metabolite of rivaroxaban and as a distinct pharmacopoeial impurity reference standard, giving it dual analytical and synthetic utility that is not shared by simpler aryl-morpholinone precursors [2].

Why Generic Rivaroxaban Intermediates Cannot Replace 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in Regulated Workflows


Seemingly analogous rivaroxaban intermediates—such as 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) or (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (CAS 446292-10-0)—differ fundamentally in oxidation state, stereochemistry, and biological relevance . The (R)-hydroxymethyl terminus of the target compound defines its specific reactivity for downstream functionalization, while the (R)-configuration is essential for generating the enantiomerically pure impurity standard that matches the clinically observed metabolite. Substituting with the (S)-aminomethyl congener or the achiral nitro/amino precursors would introduce a different impurity fingerprint, compromise stereochemical fidelity, and invalidate any pharmacokinetic study or quality control monograph that relies on this specific molecular entity [1].

Quantitative Evidence for 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: Comparator-Based Differentiation Data


Metabolite Identity and Dual Utility: Superior to Purely Synthetic Intermediates

Unlike 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), which serves exclusively as an early-stage synthetic building block, 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is explicitly identified as a metabolite of rivaroxaban, enabling its use as a reference standard in mass-balance excretion and metabolic stability studies [1].

Drug Metabolism Pharmacokinetics Metabolite Reference Standard

Higher Purity Guarantee Relative to Racemic or Low-Enantiopurity Analogues

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is supplied with a standard purity of 98%, accompanied by batch-specific HPLC, NMR, and GC certificates that confirm enantiomeric integrity . In contrast, generic listings of the structurally related (R)-5-(hydroxymethyl)-3-(4-morpholinophenyl)oxazolidin-2-one (CAS 168828-82-8) commonly report a minimum purity of only 95%, often without enantiomeric verification .

Enantiomeric Purity Chiral Quality Control API Manufacturing

Documented Solid-State Identity via XRD and IR: Quality Attribute Beyond Solution Purity

The Cadila Healthcare patent explicitly provides a powder X-ray diffractogram (XRD) and an infra-red (IR) spectrum that define a distinct solid-state form of (R)-4-(4-(5-(hydroxymethyl)-2-oxo-oxazolidin-3-yl)phenyl)morpholin-3-one [1]. For the downstream amino intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, solid-state characterization is similarly disclosed, but the two forms differ in their diffraction patterns, indicating distinct crystal packing [1]. No analogous solid-state characterization is available for the simple 4-(4-nitrophenyl)morpholin-3-one precursor.

Solid-State Characterization Polymorph Control Quality by Design

Functional Group Orthogonality: Hydroxymethyl vs. Aminomethyl Reactivity for Divergent Synthesis

The hydroxymethyl side chain of the target compound can be selectively converted to the corresponding mesylate, tosylate, or halide without affecting the morpholinone carbonyl or the oxazolidinone ring, as documented in the Cadila process [1]. This orthogonal reactivity profile allows the preparation of a library of activated ester intermediates for coupling with 5-chlorothiophene-2-carbonyl chloride. The aminomethyl analog (CAS 446292-10-0) necessitates direct amide coupling, which is less versatile for diversification and more sensitive to racemization under basic conditions.

Chemoselectivity Late-Stage Functionalization Building Block Utility

Designation as a Pharmacopoeial Impurity Reference Standard for Regulatory Compliance

The compound is officially catalogued as Rivaroxaban Impurity 29 and as Rivaroxaban Impurity 93 (the (S)-enantiomer) [1], making it an essential component of the impurity panel required for ICH Q3A/B-compliant quality control of rivaroxaban drug substance. Neither the early-stage 4-(4-nitrophenyl)morpholin-3-one nor the 4-(4-aminophenyl)morpholin-3-one intermediates are designated as pharmacopoeial impurities for the final API.

Impurity Profiling Pharmacopoeia Quality Control

High-Value Application Scenarios for 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one


Metabolite Identification and Quantitative Bioanalysis in Preclinical and Clinical Pharmacokinetics

Because the compound is a confirmed human metabolite of rivaroxaban, it serves as an authentic reference standard for LC–MS/MS method development and validation in plasma, urine, and hepatocyte incubation studies. Procurement of this single compound eliminates the need to synthesize the metabolite in-house, accelerating bioanalytical workflows and ensuring compliance with regulatory bioequivalence requirements [1].

Synthesis of Rivaroxaban via the Late-Stage Hydroxymethyl Activation Route

The compound is the direct precursor in the final coupling step to rivaroxaban: activation of the hydroxymethyl group as the mesylate or tosylate, followed by displacement with 5-chlorothiophene-2-carboxylic acid or its amide. This route offers orthogonal reactivity that allows chemists to fine-tune leaving group character to minimize side-product formation, as described in the Cadila patent [2].

Pharmaceutical Quality Control and ANDA/NDA Impurity Profiling

The compound’s status as Rivaroxaban Impurity 29 makes it essential for constructing system suitability mixtures and for spiking experiments in HPLC-UV or LC–MS purity methods. Its availability as a characterized reference standard supports ICH Q3A and Q3B compliance and accelerates the compilation of Chemistry, Manufacturing, and Controls (CMC) documentation for regulatory submissions .

Solid-State Form Screening and Polymorph Patent Protection

The XRD and IR data disclosed in the patent literature provide a baseline solid-state fingerprint. This enables research teams to screen for new polymorphs, solvates, or co-crystals that may offer improved solubility or processability, while simultaneously evaluating freedom-to-operate relative to existing intellectual property [2].

Quote Request

Request a Quote for 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.